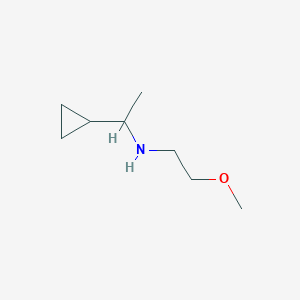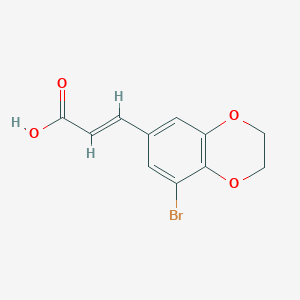![molecular formula C10H13N3O4S B1373570 [4-(1H-pirazol-1-il)bencil]amina sulfato (2:1) CAS No. 1158353-54-8](/img/structure/B1373570.png)
[4-(1H-pirazol-1-il)bencil]amina sulfato (2:1)
Descripción general
Descripción
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid is a chemical compound that features a pyrazole ring attached to a benzylamine moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-pyrazol-1-ylphenyl)methanamine;sulfuric acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized materials.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicinal chemistry, (4-pyrazol-1-ylphenyl)methanamine;sulfuric acid is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure makes it suitable for various applications in material science.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some imidazole derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1). Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling proteins, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in the conformation of the target molecule, affecting its activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and the levels of various metabolites . The compound’s interactions with metabolic enzymes can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.
Transport and Distribution
Within cells and tissues, [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, with certain effects being more pronounced in specific tissues or cell types.
Subcellular Localization
The subcellular localization of [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) is an important factor in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall function, with certain effects being more prominent in specific subcellular locations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-pyrazol-1-ylphenyl)methanamine;sulfuric acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzylamine with sulfuric acid. The reaction conditions often include:
Solvent: Common solvents used include water or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine oxides, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but features a triazole ring instead of a pyrazole ring.
1-phenyl-1H-pyrazole-4-yl derivatives: These compounds share the pyrazole ring but have different substituents on the benzylamine moiety.
Uniqueness
The uniqueness of (4-pyrazol-1-ylphenyl)methanamine;sulfuric acid lies in its specific combination of the pyrazole ring and benzylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNIMFADPKPNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)







